6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound distinguished by its unique structural framework. This compound features a dihydropyrano[2,3-c]pyrazole core, which is a fused heterocyclic system containing both pyrazole and pyran components. The presence of an amino group, ethoxy group, and a carbonitrile group enhances its chemical reactivity and potential biological activity. The molecular formula for this compound is with a molecular weight of approximately 398.47 g/mol.
The compound's structure includes a phenyl ring substituted with a 2-methylbenzyl ether, which contributes to its unique properties and potential applications in medicinal chemistry and organic synthesis.
Research indicates that compounds similar to 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit significant biological activities:
The synthesis of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions:
The potential applications of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile include:
Studies have shown that 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile interacts with various biological targets:
Several compounds share structural similarities with 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-dihydropyrano[2,3-c]pyrazole | Contains a methoxy group at the para position | Exhibits potent anticancer activity |
| 6-Amino-3-methyl-(pyridinyl)-dihydropyrano[2,3-c]pyrazole | Incorporates a pyridine ring | Investigated for its anti-inflammatory properties |
| 6-Amino-(p-fluorophenyl)-dihydropyrano[2,3-c]pyrazole | Features a fluorine substituent on the phenyl ring | Shows enhanced binding affinity to certain receptors |
The uniqueness of 6-Amino-4-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern and the presence of multiple functional groups that may confer distinct reactivity and biological activity compared to these similar compounds.